N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide
Description
N-[2-(4-Chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide (CAS: 324561-97-9) is a synthetic organic compound with the molecular formula C₂₂H₂₁ClN₄O₂ and a molecular weight of 408.891 g/mol . Structurally, it features a benzamide core linked to a vinyl group substituted with a 4-chlorophenyl moiety. The compound also contains a 3-(1H-imidazol-1-yl)propylamino carbamoyl group, which introduces both hydrophilic (imidazole) and hydrophobic (chlorophenyl, benzamide) properties.
Properties
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-19-9-7-17(8-10-19)15-20(26-21(28)18-5-2-1-3-6-18)22(29)25-11-4-13-27-14-12-24-16-27/h1-3,5-10,12,14-16H,4,11,13H2,(H,25,29)(H,26,28)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGBWXQTYVCZJA-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide is a complex organic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H21ClN4O2
- Molecular Weight : 394.88 g/mol
- CAS Number : 324561-97-9
The compound consists of a chlorophenyl group and an imidazole moiety, which are known to contribute to various biological activities, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
| Study | Findings |
|---|---|
| Jorgensen et al. (2011) | Identified that analogs with imidazole groups showed potent anti-tumor activity against various cancer cell lines. |
| MDPI Review (2022) | Highlighted the role of nitrogen-containing heterocycles as anticancer agents, emphasizing the potential of benzamide derivatives. |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes related to cancer and other diseases:
- Acetylcholinesterase (AChE) : Inhibitory activity was noted, which is significant in the context of neurodegenerative diseases.
- Butyrylcholinesterase (BChE) : Similar inhibitory effects were observed, indicating potential therapeutic applications in Alzheimer's disease.
| Enzyme | IC50 Value | Reference |
|---|---|---|
| AChE | 7.49 µM | PMC10604881 |
| BChE | 2.67 µM | PMC10604881 |
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazole-based compounds demonstrated that those with structural similarities to this compound exhibited significant cytotoxicity against human breast cancer cells. The compound's mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
In vitro studies indicated that the compound could protect neuronal cells from oxidative stress by modulating the activity of AChE and BChE. This suggests a dual role in both enhancing cognitive function and providing neuroprotection.
Comparison with Similar Compounds
Imidazole-Propylamino Group
The 3-(1H-imidazol-1-yl)propylamino moiety is a common feature in the target compound and analogues like 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine . This group enhances solubility via the imidazole’s hydrogen-bonding capacity while maintaining lipophilic character through the propyl chain.
Aromatic Substituents
Core Structure Variations
- Quinazoline vs. Benzamide: The quinazoline core in 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine is a known pharmacophore for kinase inhibitors, suggesting divergent therapeutic applications compared to the benzamide-based target compound .
- Pyrrole vs.
Research Findings and Activity Trends
- Hydrazinecarboxamide Analogues : The (2E)-hydrazinecarboxamide derivative () was confirmed via X-ray crystallography to adopt an (E)-configuration, which rigidifies the structure and may enhance selectivity for specific targets . This suggests that the target compound’s vinyl group could similarly benefit from conformational analysis.
- Synthetic Yields : The quinazoline derivative () achieved a 95% yield via nucleophilic substitution, indicating that similar high-yield routes could be feasible for synthesizing the target compound .
Critical Analysis of Divergences
While structural similarities exist, functional differences arise from substituent choices. For example:
- The 1,3-benzodioxole group in ’s compound introduces a metabolically labile ether linkage, which may reduce in vivo stability compared to the target compound’s robust benzamide core .
- The methoxy group in ’s analogue could increase solubility but may also sterically hinder interactions with flat binding pockets, unlike the unsubstituted benzamide in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
